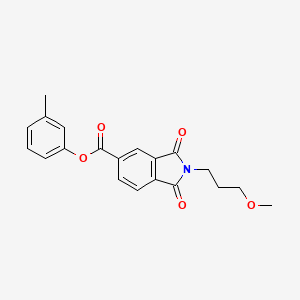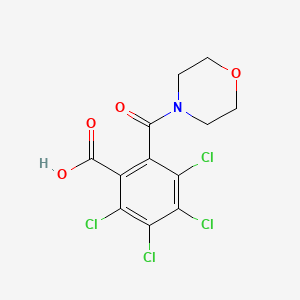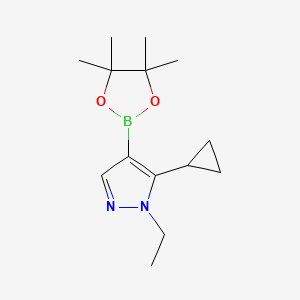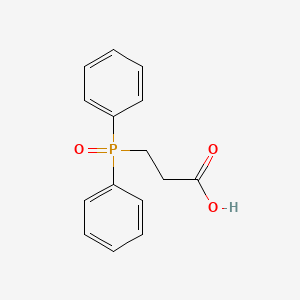
ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of oxadiazines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring. The presence of functional groups such as methoxyphenyl, morpholinyl, and trifluoromethyl adds to its chemical diversity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 4-methoxybenzohydrazide with ethyl trifluoroacetate in the presence of a base to form an intermediate hydrazone This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the oxadiazine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazine ring can be reduced under specific conditions to form a corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazine ring forms an amine derivative.
科学研究应用
Ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
相似化合物的比较
Ethyl 2-(4-methoxyphenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other oxadiazine derivatives, such as:
- Ethyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
- Ethyl 2-(4-nitrophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. For instance, the methoxy group in this compound may enhance its solubility and bioavailability compared to its chlorinated or nitrated counterparts.
属性
分子式 |
C18H20F3N3O5 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
ethyl 2-(4-methoxyphenyl)-6-morpholin-4-yl-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C18H20F3N3O5/c1-3-28-15(25)17(18(19,20)21)22-14(12-4-6-13(26-2)7-5-12)29-16(23-17)24-8-10-27-11-9-24/h4-7H,3,8-11H2,1-2H3 |
InChI 键 |
HVTUTSXZOZDDNJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(N=C(OC(=N1)N2CCOCC2)C3=CC=C(C=C3)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}propyl)pyrrolidin-2-one](/img/structure/B12471666.png)
![N-(2-bromophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12471667.png)

![1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12471682.png)
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-1-benzothiophene-2-carboxamide](/img/structure/B12471690.png)


![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}acetamide](/img/structure/B12471714.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471717.png)
![(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12471718.png)


![1'-(2-oxo-2-phenylethyl)-4'H-[2,3'-biquinoline]-4'-carbonitrile](/img/structure/B12471736.png)
